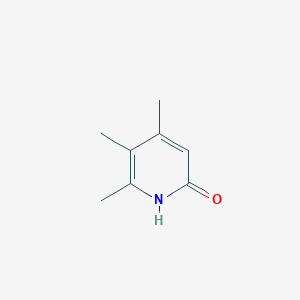
4,5,6-trimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trimethylpyridin-2(1H)-one: is a heterocyclic organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of three methyl groups at the 4, 5, and 6 positions and a keto group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3,4-trimethylpyridine, oxidation can be performed using reagents like potassium permanganate or chromium trioxide to introduce the keto group at the 2 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,5,6-Trimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4,5,6-trimethylpyridin-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of 4,5,6-trimethylpyridin-2-ol.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4,5,6-Trimethylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 4,5,6-trimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the keto group allows for hydrogen bonding and other interactions with target molecules, influencing its biological effects.
相似化合物的比较
Similar Compounds
4,5,6-Trimethylpyridin-2-ol: Similar structure but with a hydroxyl group instead of a keto group.
2,3,4-Trimethylpyridine: Lacks the keto group, affecting its reactivity and applications.
4,5,6-Trimethylpyridine: Similar methyl substitution pattern but without the keto group.
Uniqueness
4,5,6-Trimethylpyridin-2(1H)-one is unique due to the presence of the keto group at the 2 position, which significantly influences its chemical reactivity and potential applications. This functional group allows for a wider range of chemical transformations and interactions compared to its analogs.
属性
CAS 编号 |
91914-09-9 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
4,5,6-trimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)9-7(3)6(5)2/h4H,1-3H3,(H,9,10) |
InChI 键 |
CMSSDZQNILGIDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


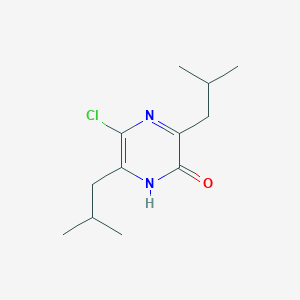
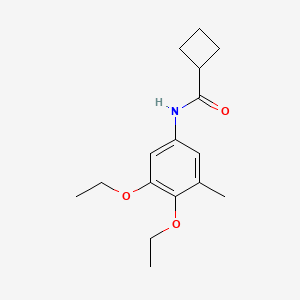

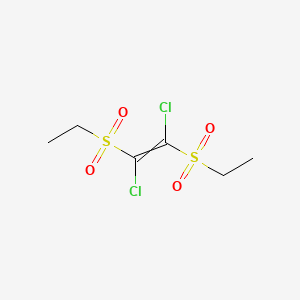
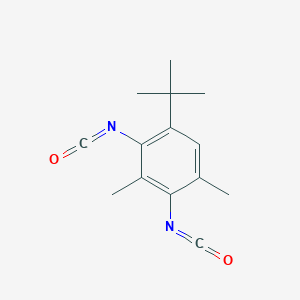
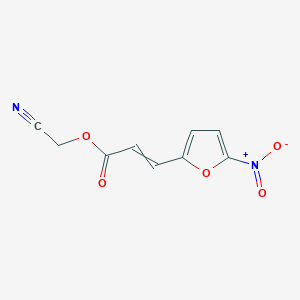
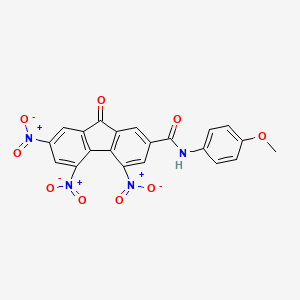
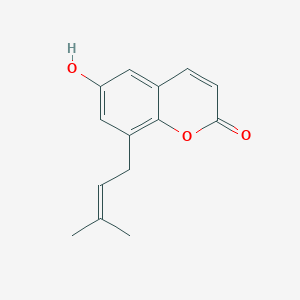
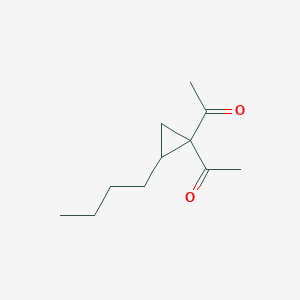
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
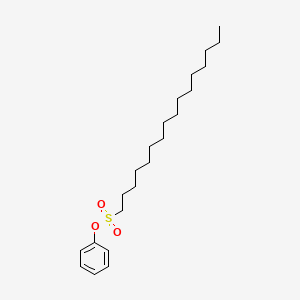
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
